molecular formula C13H12N2O B8782051 Imidazo(1,2-a)pyridin-5(1H)-one, 2,3-dihydro-7-phenyl- CAS No. 66066-06-6

Imidazo(1,2-a)pyridin-5(1H)-one, 2,3-dihydro-7-phenyl-

Cat. No. B8782051
CAS RN: 66066-06-6
M. Wt: 212.25 g/mol
InChI Key: CWOWGQFIFRQBJY-UHFFFAOYSA-N
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Patent
US04284778

Procedure details

In 3 ml. of 2-ethoxyethanol were refluxed 1.05 g. of 6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone and 0.4 g. of ethylenediamine for 5 hours. Then, by treating the reaction mixture as in Example 5, 0.35 g. of 5-oxo-7-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCCO)C.Br[C:8]1[N:13]([C:14]2C=CC(C)=C[CH:15]=2)[C:12](=[O:21])[CH:11]=[C:10]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:9]=1.C(N)C[NH2:30]>>[O:21]=[C:12]1[N:13]2[CH2:14][CH2:15][NH:30][C:8]2=[CH:9][C:10]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO
Step Two
Name
6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(N1C1=CC=C(C=C1)C)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, by treating the reaction mixture as in Example 5, 0.35 g

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(C=C2N1CCN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.